molecular formula C20H24O6 B1683669 Triptolide CAS No. 38748-32-2

Triptolide

Cat. No. B1683669
CAS RN: 38748-32-2
M. Wt: 360.4 g/mol
InChI Key: DFBIRQPKNDILPW-KTGKZQHOSA-N
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Description

Triptolide is a bioactive diterpene triepoxide isolated from Tripterygium wilfordii Hook F, a traditional Chinese medicinal plant. Its extracts have been used as anti-inflammatory and immunosuppressive remedies for centuries . It has in vitro and in vivo activities against mouse models of polycystic kidney disease and pancreatic cancer .


Synthesis Analysis

Triptolide is a complex triepoxide diterpene natural product that has attracted considerable interest in the organic chemistry and medicinal chemistry societies due to its intriguing structural features and multiple promising biological activities . The total syntheses of triptolide have been systematically summarized .


Molecular Structure Analysis

Triptolide is a diterpenoid epoxide . Its molecular formula is C20H24O6 . The structure of triptolide has unique features and various promising pharmacological activities .


Physical And Chemical Properties Analysis

Triptolide has a molar mass of 360.406 g·mol−1 and its solubility in water is 0.017 mg/mL . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Anti-inflammatory and Immunosuppressive Properties

Triptolide has been recognized for its significant anti-inflammatory and immunosuppressive effects. It has shown promise in treating various inflammatory and autoimmune disorders, including lupus nephritis, inflammatory bowel disease, asthma, and rheumatoid arthritis. The mechanisms behind Triptolide's action involve modulation of immune responses and suppression of inflammatory pathways, highlighting its potential as a therapeutic agent for autoimmune diseases (K. Yuan et al., 2019).

Anticancer Activity

The anticancer properties of Triptolide have been extensively documented, particularly its ability to induce apoptosis in various cancer cell lines, including breast cancer. Triptolide affects several molecular pathways related to cell cycle arrest and apoptosis, suggesting its application as a potent anti-tumor agent. Furthermore, its role in combination therapy has been explored, demonstrating enhanced efficacy and reduced toxicity of conventional chemotherapeutic agents (S. Sarkar & Santanu Paul, 2017).

Bone-Related Disorders

The therapeutic potential of Triptolide extends to the treatment of bone-related disorders. Its pharmacological activities are beneficial in managing both inflammatory bone diseases and bone cancers, like osteosarcoma. Research has underscored Triptolide's ability to modulate pathways involved in bone metabolism and cancer cell proliferation, offering a novel approach to bone disorder treatment (Wu Gang et al., 2022).

Nanotechnology and Drug Delivery

Innovations in nanotechnology have leveraged Triptolide's therapeutic potential through improved delivery systems. Triptolide-loaded nanoparticles have been developed to enhance bioavailability, reduce toxicity, and provide targeted delivery, addressing the challenges associated with its clinical use. Such advancements indicate a promising future for Triptolide in therapeutic applications across a range of diseases (F. Xiong et al., 2005).

Safety And Hazards

Triptolide is toxic if swallowed . It is not in clinical use due to severe toxicities and adverse effects in the gastrointestinal tract, kidneys, heart, liver, blood, and reproductive systems . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Despite the effectiveness of Triptolide in many diseases, its clinical application has been limited by the narrow therapeutic window, side effects associated with plasma drug fluctuations, low oral bioavailability, and poor patient compliance with the long and frequent dosing regimen . An extended drug release preparation may address these limitations . The issue of initial burst release and in vivo evaluations should be specifically investigated in the future .

properties

IUPAC Name

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBIRQPKNDILPW-CIVMWXNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041144
Record name Triptolide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptolide

CAS RN

38748-32-2
Record name Triptolide
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Record name Triptolide
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Record name Triptolide
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Record name (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one
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Record name TRIPTOLIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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